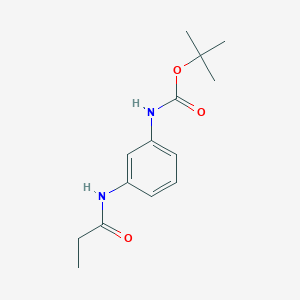![molecular formula C21H24N2O4 B268825 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268825.png)
3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPAA-TFM, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPAA-TFM is a synthetic compound that belongs to the class of benzamide derivatives. It has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been proposed that 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide exerts its biological activity by modulating various signaling pathways. For example, 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to inhibit the Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its versatility. 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit a wide range of biological activities, making it useful for studying various cellular processes. Additionally, 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide for use in lab experiments.
Orientations Futures
There are several future directions for the research on 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to study the structure-activity relationship of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide to identify more potent analogs. Additionally, future research could focus on the development of new synthesis methods for 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide to improve its yield and purity. Overall, the potential of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide as a therapeutic agent makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 2-methylphenol with phosgene to form 2-methylphenyl chloroformate. This intermediate compound is then reacted with 2-aminoacetophenone to form 3-{[(2-methylphenoxy)acetyl]amino}benzamide. The final step involves the reaction of the intermediate compound with tetrahydrofurfurylamine to form 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.
Applications De Recherche Scientifique
3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have antibacterial properties against both gram-positive and gram-negative bacteria.
Propriétés
Nom du produit |
3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-15-6-2-3-10-19(15)27-14-20(24)23-17-8-4-7-16(12-17)21(25)22-13-18-9-5-11-26-18/h2-4,6-8,10,12,18H,5,9,11,13-14H2,1H3,(H,22,25)(H,23,24) |
Clé InChI |
JARHGHIABFXDGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)


![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide](/img/structure/B268759.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)
![3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268765.png)
![2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268766.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268767.png)